An In-Depth Technical Guide on the Chemical Properties of 2-Hydroxy-2,2-diphenylacetohydrazide
An In-Depth Technical Guide on the Chemical Properties of 2-Hydroxy-2,2-diphenylacetohydrazide
An Important Note on Data Availability: Extensive research for "2-Hydroxy-2,2-diphenylacetohydrazide" has revealed a significant scarcity of specific experimental data in publicly accessible scientific literature. The information available often pertains to structurally related but distinct compounds such as 2-Hydroxy-2-phenylacetohydrazide, 2-Hydroxy-2,2-diphenylacetic acid, or 2-Hydroxy-2,2-diphenylacetamide. Consequently, this guide will focus on the theoretical chemical properties, expected reactivity based on its functional groups, and general experimental protocols applicable to the characterization of such a molecule. Where applicable, data from closely related analogs will be used for illustrative purposes, with the distinction clearly noted.
This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the core chemical characteristics of 2-Hydroxy-2,2-diphenylacetohydrazide.
Core Chemical Properties
2-Hydroxy-2,2-diphenylacetohydrazide is a hydrazide derivative of benzilic acid. Its structure incorporates a hydroxyl group, two phenyl rings attached to the same carbon, and a hydrazide moiety (-C(O)NHNH2). This combination of functional groups dictates its chemical behavior and potential applications.
Table 1: Predicted Physicochemical Properties of 2-Hydroxy-2,2-diphenylacetohydrazide
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₁₄N₂O₂ | |
| Molecular Weight | 242.27 g/mol | |
| Appearance | Expected to be a solid at room temperature | Based on similar aromatic hydrazides |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and sparingly soluble in water. | The presence of polar functional groups enhances solubility in polar solvents. |
| Melting Point | Not experimentally determined. | Likely to be a relatively high melting solid due to hydrogen bonding and aromatic stacking. |
| pKa | Not experimentally determined. | The hydroxyl and hydrazide groups have acidic and basic properties, respectively. |
Synthesis and Reactivity
Synthesis
A plausible synthetic route to 2-Hydroxy-2,2-diphenylacetohydrazide would involve the reaction of an ester of 2-hydroxy-2,2-diphenylacetic acid (benzilic acid) with hydrazine hydrate. This is a standard method for the preparation of hydrazides.
Experimental Protocol: General Synthesis of an Aromatic Hydrazide
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Esterification: Benzilic acid is first converted to its corresponding methyl or ethyl ester. This can be achieved by refluxing the acid in the respective alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid).
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Hydrazinolysis: The resulting ester (1 equivalent) is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) is added to the solution.
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Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting ester is consumed.
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Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Logical Workflow for the Synthesis of 2-Hydroxy-2,2-diphenylacetohydrazide
Caption: A plausible two-step synthesis of 2-Hydroxy-2,2-diphenylacetohydrazide.
Reactivity
The reactivity of 2-Hydroxy-2,2-diphenylacetohydrazide is governed by its principal functional groups:
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Hydrazide Moiety: The primary amine of the hydrazide is nucleophilic and can react with electrophiles. It is also a key functional group for the synthesis of various derivatives, such as hydrazones (by condensation with aldehydes and ketones) and pyrazoles.
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Hydroxyl Group: The tertiary hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification, although steric hindrance from the two phenyl groups may reduce its reactivity.
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Aromatic Rings: The phenyl groups can undergo electrophilic aromatic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions with the other functional groups.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 2-Hydroxy-2,2-diphenylacetohydrazide
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (multiplets, ~7.2-7.5 ppm)- -NH₂ protons (broad singlet)- -NH proton (broad singlet)- -OH proton (singlet) |
| ¹³C NMR | - Carbonyl carbon (~170 ppm)- Quaternary carbon bearing -OH and phenyl groups- Aromatic carbons (multiple signals in the aromatic region) |
| IR Spectroscopy | - O-H stretch (broad, ~3300 cm⁻¹)- N-H stretches (two bands, ~3200-3400 cm⁻¹)- C=O stretch (amide I, ~1650 cm⁻¹)- Aromatic C-H and C=C stretches |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 242.27 |
Experimental Protocol: General Spectroscopic Analysis
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NMR Spectroscopy:
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A small sample (5-10 mg) of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
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¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).
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The chemical shifts, multiplicities, and integration of the signals are analyzed to confirm the structure.
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IR Spectroscopy:
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A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically as a KBr pellet or using an ATR accessory.
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The absorption bands are correlated with the characteristic vibrational frequencies of the functional groups.
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Mass Spectrometry:
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A dilute solution of the sample is introduced into the mass spectrometer (e.g., via ESI or APCI).
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The mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern.
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Potential Biological Activity and Signaling Pathways
Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The biological activity of 2-Hydroxy-2,2-diphenylacetohydrazide has not been reported, but it could be a subject of future research.
Should this compound exhibit biological activity, for instance, as an inhibitor of a particular enzyme or receptor, its mechanism of action would involve interaction with specific signaling pathways.
Hypothetical Signaling Pathway Inhibition
Caption: A diagram illustrating the potential inhibitory action on an enzyme.
Conclusion
2-Hydroxy-2,2-diphenylacetohydrazide is a molecule with interesting structural features that suggest a rich chemical reactivity and potential for further derivatization. While experimental data for this specific compound is currently lacking in the scientific literature, this guide provides a comprehensive overview of its predicted chemical properties, plausible synthetic routes, and the experimental protocols required for its characterization. Further research is needed to synthesize and evaluate the chemical and biological properties of this compound, which may hold promise for applications in medicinal chemistry and materials science.
